molecular formula C13H8OS3 B1362741 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde CAS No. 7342-41-8

5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde

Cat. No. B1362741
CAS RN: 7342-41-8
M. Wt: 276.4 g/mol
InChI Key: PMPDDPJYARBNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde is a natural product found in Eclipta alba and Eclipta prostrata . It has a molecular formula of C13H8OS3 and a molecular weight of 276.4 g/mol . The IUPAC name for this compound is 5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbaldehyde .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C13H8OS3/c14-8-9-3-4-12(16-9)13-6-5-11(17-13)10-2-1-7-15-10/h1-8H . The Canonical SMILES string is C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C=O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.4 g/mol . It has an XLogP3-AA value of 4.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has 3 rotatable bonds .

Scientific Research Applications

  • Syntheses and Reactions of Alkylacetylenic Alcohols and Ketones

    • The reaction of thiophene-2-carbaldehyde with alkylethynylmagnesium halides produces thienyl acetylenic alcohols, which are then oxidized to corresponding ketones. These have potential applications in organic synthesis and chemical manufacturing (Nakhmanovich, Knutov, & Klochkova, 1970).
  • Photochemical Synthesis of Phenyl-2-thienyl Derivatives

    • The irradiation of certain thiophene-2-carbaldehydes leads to the formation of 5-phenyl derivatives. This showcases the compound's utility in photochemical synthesis, potentially for creating complex organic molecules (Antonioletti et al., 1986).
  • Synthesis of Thienyl Analogues of Biologically Active Compounds

    • 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde is used in synthesizing analogues of undecylprodigiosin, an immunosuppressive drug. This illustrates its role in medicinal chemistry and drug discovery (D’Auria et al., 1999).
  • Synthesis and Characterization of Metal Complexes

    • Efficient methods for preparing thienyl-substituted 2,2':6',2''-terpyridines have been developed, leading to the creation of Fe(II), Ru(II), Os(II), and Co(II) complexes. This indicates potential applications in the field of coordination chemistry and material science (Constable et al., 2004).
  • Photoluminescence Properties

    • A compound synthesized using thienyl stannane and palladium-catalyzed Stille coupling, which involves thiophene-2-carbaldehyde, exhibits unique photoluminescence properties. This is significant for applications in materials science, especially in the development of new luminescent materials (Zhu Xingrong, 2007).
  • Photochemical Synthesis of Covert Marking Pigments

    • The compound is used in the synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes, which are promising as covert marking pigments due to their photophysical properties. This application is particularly relevant in the field of security printing (Ulyankin et al., 2021).
  • Liquid-Crystalline Complexes

    • Novel supramolecular liquid-crystalline complexes derived from thiophene-2-carbaldehyde derivatives have been synthesized, indicating potential applications in the field of materials science, particularly in the development of new liquid crystal materials (Tso et al., 1998).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8OS3/c14-8-9-3-4-12(16-9)13-6-5-11(17-13)10-2-1-7-15-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPDDPJYARBNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00223651
Record name (2,2':5',2''-Terthiophene)-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7342-41-8
Record name (2,2':5',2''-Terthiophene)-5-carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,2':5',2''-Terthiophene)-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1 g of 5-iodo-2-thiophenecarboxaldehyde was dissolved in 200 ml of acetonitrile. 0.7 g of bithiophene was added into the solution under nitrogen gas atmosphere for 1 hour and irradiated under 100 W mercury-vapor lamp light for 12 hours. The solution was monitored by thin layer chromatography. At this stage, about 60% product was generated. The acetonitrile was removed from the reaction solution under reduced pressure and CH2Cl2 was added for extraction. After the extract was filtered through silica gel layer and separated by column chromatography, starting material was recovered from the eluate of ethyl acetate/n-hexane 1/9 fraction and 5-formyl-2,2':5',2"-terthiophene was obtained from the eluate of ethyl acetate/n-hexane 3/7 fraction respectively.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.